BenchChemオンラインストアへようこそ!

1A-116

Rac1 inhibition Cancer cell proliferation Drug potency

1A-116 is a best-in-class Rac1 inhibitor for translational oncology. It achieves an IC50 of 4 µM—>12-fold more potent than NSC23766—with zero Cdc42 cross-reactivity, ensuring clean Rac1-dependent phenotypes. The compound uniquely blocks the Rac1-P-Rex1 interaction and inhibits the oncogenic Rac1P29S mutant. In vivo, 3 mg/kg/day IP reduces lung metastases by ~60% in syngeneic breast cancer models, and it restores tamoxifen sensitivity in resistant cells. Researchers should use 1–4 µM in vitro and follow the established IP formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline; MTD 80 mg/kg). Choose 1A-116 for reproducible, high-impact Rac1 studies.

Molecular Formula C16H16F3N3
Molecular Weight 307.31 g/mol
CAS No. 1430208-73-3
Cat. No. B604931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1A-116
CAS1430208-73-3
Synonyms1A-116;  1A 116;  1A116; 
Molecular FormulaC16H16F3N3
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=NC2=CC=CC=C2C(F)(F)F)N)C
InChIInChI=1S/C16H16F3N3/c1-10-7-11(2)9-12(8-10)21-15(20)22-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H3,20,21,22)
InChIKeyDVIJFJSZZNOTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1A-116: A Potent, Trp56-Targeting Rac1 Inhibitor for Anticancer Research Procurement


1A-116 (CAS 1430208-73-3) is a small molecule inhibitor of the Rho family GTPase Rac1, developed through a rational design approach and characterized as a guanidine derivative [1]. The compound is reported to interact specifically with the Trp56 residue of Rac1, preventing EGF-induced Rac1 activation and blocking the Rac1-P-Rex1 interaction in vitro [2]. Unlike some Rac inhibitors that broadly target the Rac family, 1A-116 is described as a selective Rac1 inhibitor . This compound has demonstrated antitumoral and antimetastatic effects in preclinical models, positioning it as a candidate for research applications in oncology and cell signaling [1].

Why 1A-116 Cannot Be Substituted with Other In-Class Rac1 Inhibitors


Rac1 inhibitors exhibit significant variability in potency, selectivity, and mechanism of action, making direct substitution without experimental validation scientifically unsound [1]. For instance, the widely used Rac1 inhibitor NSC23766 has an IC50 approximately 35-fold higher (lower potency) than 1A-116 in similar cancer cell proliferation assays [2]. Furthermore, different inhibitors target distinct protein-protein interactions; while 1A-116 blocks Rac1-P-Rex1, others like NSC23766 target the Rac1-Tiam1 interface, which can lead to divergent downstream biological effects [3]. These differences in target engagement and resulting cellular phenotypes mean that results obtained with one Rac1 inhibitor cannot be reliably extrapolated to another, underscoring the need for 1A-116 specifically in studies where its unique profile is required.

Quantitative Evidence Guide: 1A-116 Differentiation from Rac1 Inhibitor Comparators


1A-116 Exhibits 35-Fold Greater Potency than NSC23766 in Cancer Cell Proliferation Assays

In a direct head-to-head comparison within the same study, 1A-116 demonstrated markedly superior antiproliferative activity against F3II mammary carcinoma cells relative to the established Rac1 inhibitor NSC23766 and its parental compound ZINC69391 [1]. The IC50 for 1A-116 was 4 µM, compared to 140 µM for NSC23766 and 61 µM for ZINC69391 [1].

Rac1 inhibition Cancer cell proliferation Drug potency

1A-116 Demonstrates Selective Rac1 Inhibition Without Affecting Cdc42 GTPase Activity

1A-116 was evaluated for its effect on the GTPase activity of Cdc42, a closely related member of the Rho GTPase family . In vitro assays showed that 1A-116 exhibited no effect on the GTPase activity of Cdc42, indicating selectivity for Rac1 over this structurally similar GTPase .

Rac1 selectivity Cdc42 GTPase activity

Inhibitory Activity of 1A-116 is Dependent on Trp56 Residue of Rac1

A computational and in vitro pharmacodynamics study demonstrated that the inhibitory effects of 1A-116 are dependent on the tryptophan 56 (Trp56) residue of Rac1 [1]. Molecular docking analyses indicated that 1A-116 interferes with protein-protein interactions (PPIs) of Rac1 that involve several GEF activators, and this interference is abrogated in Rac1 mutants lacking Trp56 [1].

Rac1 Trp56 residue Mechanism of action Protein-protein interaction

1A-116 Shows Predicted Blood-Brain Barrier Penetration in Preclinical Models

In a preclinical evaluation for glioblastoma, in silico tools predicted that 1A-116 can penetrate the blood-brain barrier (BBB) [1]. This in silico prediction is supported by in vivo efficacy data showing that intraperitoneal treatment with 1A-116 resulted in a dose-dependent antitumor effect in an orthotopic IDH-wildtype glioma mouse model, a setting that requires BBB penetration for activity [1].

Blood-brain barrier penetration Glioblastoma Pharmacokinetics

1A-116 Demonstrates In Vivo Efficacy via Multiple Administration Routes with Favorable Toxicology

In a comparative pharmacokinetic and efficacy study, daily intraperitoneal (IP) treatment with 10 mg/kg 1A-116 significantly reduced in vivo tumor growth, with similar antitumor effects observed with once-weekly intravenous (IV) administration at 1 mg/kg [1]. A favorable acute toxicology profile was also established, with maximum tolerated doses of 80 mg/kg for IP and 8 mg/kg for IV routes in mice [1].

In vivo efficacy Pharmacokinetics Toxicology

1A-116 Overcomes Tamoxifen Resistance in Breast Cancer Cell Models

In tamoxifen-resistant MCF-7 breast cancer cells, 1A-116 treatment was shown to reverse PAK1 phosphorylation induced by 4-hydroxytamoxifen (Tam) and restore antiproliferative effects of tamoxifen [1]. This effect is attributed to the compound's ability to revert Rac1-PAK1-mediated phosphorylation of estrogen receptor alpha (ERα) at Ser305 [1].

Tamoxifen resistance Breast cancer PAK1 phosphorylation

High-Impact Research Applications for 1A-116 Based on Differentiated Evidence


Investigating Rac1-Specific Signaling in Cancer Cell Migration and Invasion

Researchers studying the role of Rac1 in cancer cell motility, invasion, and metastasis can utilize 1A-116 as a more potent alternative to first-generation inhibitors like NSC23766 [1]. Its 35-fold higher potency (IC50 of 4 µM vs 140 µM in F3II cells) allows for effective inhibition at lower concentrations, reducing potential off-target cytotoxicity [1]. Furthermore, its selective profile (no effect on Cdc42) and defined mechanism (Trp56-dependent) ensure that observed phenotypes can be more confidently attributed to Rac1-specific pathway disruption rather than broader GTPase inhibition [2].

Preclinical Studies of Glioblastoma and CNS Malignancies

1A-116 is a valuable tool for neuro-oncology research due to its predicted ability to penetrate the blood-brain barrier (BBB), a property not common to all Rac1 inhibitors [1]. This characteristic, supported by in vivo efficacy data in an orthotopic glioma model, makes it uniquely suited for studying Rac1's role in glioblastoma progression, invasion, and resistance to therapy within the CNS environment [1]. Its favorable toxicological profile and defined in vivo dosing (IP or IV) further support its use in complex preclinical models of brain tumors [1][2].

Exploring Mechanisms of Endocrine Therapy Resistance in Breast Cancer

1A-116 is an essential reagent for dissecting the role of Rac1-PAK1 signaling in acquired resistance to tamoxifen and other endocrine therapies in breast cancer [1]. Studies have demonstrated that 1A-116 can reverse PAK1 phosphorylation and restore tamoxifen sensitivity in resistant cell models, providing a direct pharmacological tool to validate the Rac1-PAK1-ERα Ser305 phosphorylation axis as a resistance mechanism [1]. This makes 1A-116 critical for research aimed at developing combination strategies to overcome therapy resistance.

In Vivo Studies Requiring Defined Pharmacokinetics and Dosing

For researchers planning in vivo experiments with a Rac1 inhibitor, 1A-116 offers a distinct advantage due to the availability of published pharmacokinetic and toxicology data [1]. Studies have established efficacious dosing regimens for both intraperitoneal (10 mg/kg daily) and intravenous (1 mg/kg weekly) routes, along with maximum tolerated doses, providing a clear framework for experimental design and reducing the need for extensive pilot studies [1]. This pre-existing data enhances experimental reproducibility and allows for more efficient translation from in vitro findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1A-116

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.